N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide, also known as ODM-201, is a non-steroidal androgen receptor antagonist that has been developed for the treatment of prostate cancer. It was first synthesized by Orion Corporation and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Anticancer Activities
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide and its derivatives have been extensively researched for their anticancer properties. A study by (Ravinaik et al., 2021) reported the design and synthesis of similar compounds, showing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Similarly, (Yakantham et al., 2019) synthesized derivatives that demonstrated good to moderate activity on breast, lung, prostate, and another breast cancer cell line.
Nematocidal Activity
Research by (Liu et al., 2022) highlighted the nematocidal activities of novel 1,2,4-oxadiazole derivatives. These compounds showed significant activity against Bursaphelenchus xylophilus, a nematode pest, indicating potential applications in agriculture and pest control.
Antimycobacterial Properties
A study conducted by (Nayak et al., 2016) synthesized and evaluated the antitubercular activities of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. These compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents.
Antiplasmodial Activity
In the field of antimalarial research, (Hermann et al., 2021) found that certain N-acylated derivatives, including those similar to N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide, showed high antiplasmodial activity against Plasmodium falciparum strains.
Antimicrobial and Antioxidant Properties
The derivatives of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide have also shown promise in antimicrobial and antioxidant applications. Research by (Karanth et al., 2019) and (Tien et al., 2016) demonstrated antibacterial activity against various pathogens, while also showing potent antioxidant activity.
Platelet Aggregation Inhibition
In cardiovascular research, (Chern et al., 2005) synthesized 1,2,4-oxadiazole derivatives that act as novel platelet aggregation inhibitors. These compounds may have potential applications in the prevention of thrombosis.
Propiedades
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-25-17-10-8-16(9-11-17)20(24)21-19-18(22-26-23-19)15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQKKKCXOYMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.